1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride
Overview
Description
It is an analogue of 3,4-methylenedioxyamphetamine (MDA), where the heterocyclic 4-position oxygen from the 3,4-methylenedioxy ring has been replaced with a methylene bridge . This compound was first synthesized by David E. Nichols in the early 1990s while investigating non-neurotoxic analogues of 3,4-methylenedioxy-N-methylamphetamine (MDMA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) involves several steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminopropyl Group: The next step involves the introduction of the aminopropyl group to the benzofuran ring. This is typically done through reductive amination, where the benzofuran aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, sulfonyl chlorides, and organometallic compounds.
Major Products Formed
Oxidation: Formation of benzofuran ketones or aldehydes.
Reduction: Formation of benzofuran alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) has several scientific research applications:
Mechanism of Action
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) acts as a releasing agent and triple reuptake inhibitor of the monoamine neurotransmitters serotonin, dopamine, and norepinephrine . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. The compound’s effects are mediated through its interaction with the serotonin transporter, dopamine transporter, and norepinephrine transporter .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): An analogue where the 3-position oxygen has been replaced with a methylene group.
6-(2-Aminopropyl)benzofuran (6-APB): The unsaturated benzofuran derivative of 6-APDB.
Uniqueness
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is unique due to its balanced reuptake inhibition profile for serotonin, dopamine, and norepinephrine, which is similar to 3,4-methylenedioxyamphetamine (MDA) but with slightly lower affinity for catecholamines . This balanced profile makes it distinct from other analogues like 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), which is highly selective for serotonin .
Biological Activity
1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride, also known as 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, is a synthetic compound structurally related to the well-known psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). This compound exhibits significant biological activity primarily through its interaction with monoamine neurotransmitter systems.
- IUPAC Name : 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine; hydrochloride
- Molecular Formula : C11H16ClNO
- Molecular Weight : 213.70 g/mol
- CAS Number : 1281872-58-9
The primary mechanism of action for this compound involves its role as a releasing agent and triple reuptake inhibitor of the monoamine neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This compound has been shown to induce the release of these neurotransmitters in a dose-dependent manner, which contributes to its stimulant effects.
Comparison with Similar Compounds
Compound | Mechanism of Action | Potency (vs. MDA) |
---|---|---|
6-(2-Aminopropyl)-2,3-dihydrobenzofuran | Triple reuptake inhibitor | At least 3-fold more potent at DAT and SERT than MDA |
5-(2-Aminopropyl)-2,3-dihydrobenzofuran | Similar mechanism | Comparable potency |
In Vitro Studies
Research indicates that benzofuran derivatives like this compound exhibit higher potency than MDA in both in vitro and in vivo settings. In studies using rat brain synaptosomes, this compound demonstrated significant monoamine transporter activity, leading to increased levels of serotonin and dopamine in the synaptic cleft .
In Vivo Studies
In vivo experiments have shown that administration of this compound results in sustained stimulant-like effects. For instance, microdialysis studies indicated that intravenous administration of the compound at doses of 0.3 and 1.0 mg/kg led to significant elevations in extracellular concentrations of dopamine and serotonin in the nucleus accumbens of rats .
Case Studies
A study conducted on the pharmacological effects of benzofurans reported that both 5-APB and 6-APB (closely related compounds) produced substantial increases in locomotor activity in rodent models. This suggests a potential for abuse liability similar to other stimulants .
Safety and Toxicology
While the stimulant properties may be desirable for certain therapeutic applications, it is crucial to consider the potential for adverse effects. The use of these compounds has been associated with risks such as neurotoxicity and cardiovascular issues when used excessively or in combination with other substances that enhance monoaminergic transmission .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSLGCCKLAJZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCO2)C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347782 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281872-58-9 | |
Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.